
tert-Butyl 2,3-dioxoindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2,3-dioxoindoline-1-carboxylate: is a heterocyclic compound that belongs to the indoline family. It is characterized by the presence of a tert-butyl ester group attached to the nitrogen atom of the indoline ring, along with two oxo groups at the 2 and 3 positions. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dioxoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2,3-dioxoindoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form indoline derivatives with reduced oxo groups.
Substitution: It can participate in substitution reactions where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2,3-dioxoindoline-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the construction of indole-based compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets .
Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of tert-Butyl 2,3-dioxoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the oxo groups and the tert-butyl ester group influences its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
tert-Butyl indoline-1-carboxylate: Similar structure but lacks the oxo groups at the 2 and 3 positions.
tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate: Contains a piperazine ring instead of an indoline ring.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Features a pyrazole ring instead of an indoline ring.
Uniqueness: tert-Butyl 2,3-dioxoindoline-1-carboxylate is unique due to the presence of both oxo groups and the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
tert-butyl 2,3-dioxoindole-1-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-13(2,3)18-12(17)14-9-7-5-4-6-8(9)10(15)11(14)16/h4-7H,1-3H3 |
Clé InChI |
ASIDXWXJMMEZHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


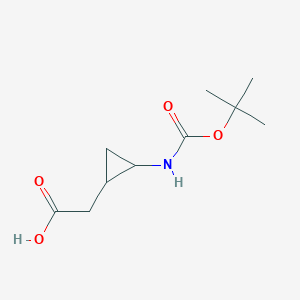
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
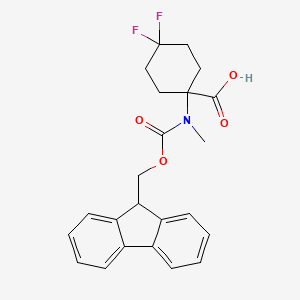

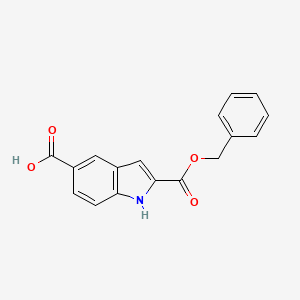
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)

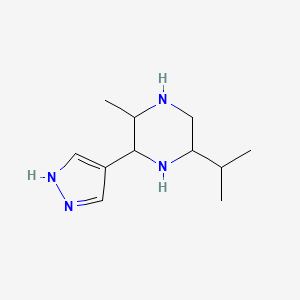
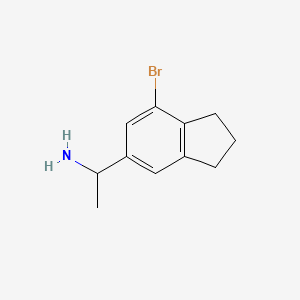

![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)

